Cas no 852046-47-0 (4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole)

4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole
- 4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine
- AB00670981-01
- F0647-0043
- 852046-47-0
- SR-01000128867-1
- 4-(4-methoxybenzo[d]thiazol-2-yl)morpholine
- AKOS024591190
- WAY-331469
- SR-01000128867
-
- Inchi: 1S/C12H14N2O2S/c1-15-9-3-2-4-10-11(9)13-12(17-10)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
- InChI Key: XEXDQLSARYFGAU-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(C=2N=C1N1CCOCC1)OC
Computed Properties
- Exact Mass: 250.07759887g/mol
- Monoisotopic Mass: 250.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.8Ų
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0647-0043-5μmol |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-2mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-20mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-2μmol |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-30mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-75mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F0647-0043-40mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F0647-0043-4mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0647-0043-10μmol |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0647-0043-3mg |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole |
852046-47-0 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole Related Literature
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole
Research Briefing on 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole (CAS: 852046-47-0): Recent Advances and Applications
The compound 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole (CAS: 852046-47-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole as a key intermediate in the synthesis of novel heterocyclic compounds with diverse pharmacological properties. The morpholine and benzothiazole moieties in its structure are known to contribute to its bioactivity, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases, suggesting its potential in cancer therapy.
In addition to its kinase inhibitory activity, recent research has explored the compound's role in modulating oxidative stress and inflammation. A study conducted by researchers at the University of Cambridge in 2024 revealed that derivatives of 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole exhibit potent antioxidant properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro and in vivo models to validate these findings, further underscoring the compound's therapeutic potential.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole to improve yield and purity. A 2024 patent application by a leading pharmaceutical company outlined a novel catalytic process that reduces byproduct formation and enhances scalability. This development is particularly significant for industrial applications, where cost-effective and efficient synthesis methods are critical.
Despite these promising findings, challenges remain in the clinical translation of 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and demonstrated bioactivity make it a compelling subject for ongoing research in drug discovery and development.
In conclusion, 4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole (CAS: 852046-47-0) represents a promising scaffold for the design of novel therapeutic agents. Its multifaceted biological activities and recent synthetic advancements position it as a valuable candidate for future research in chemical biology and medicinal chemistry. Continued exploration of its mechanisms of action and optimization of its pharmacological properties will be essential for unlocking its full therapeutic potential.
852046-47-0 (4-methoxy-2-(morpholin-4-yl)-1,3-benzothiazole) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 57707-64-9(2-azidoacetonitrile)




